Glyyunnansapogenin B
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Overview
Description
The compound Glyyunnansapogenin B is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple hydroxyl groups, a carboxylic acid group, and a polycyclic framework, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the polycyclic framework and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the polycyclic structure through cyclization reactions.
Functional Group Introduction: Introduction of hydroxyl and carboxylic acid groups through oxidation and other functionalization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carboxylic acid groups to alcohols.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its hydroxyl groups may participate in hydrogen bonding with proteins or nucleic acids, influencing their structure and function. The carboxylic acid group may also play a role in binding to metal ions or other molecules, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Glyyunnansapogenin B: is similar to other polycyclic compounds with hydroxyl and carboxylic acid groups, such as and .
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the arrangement of functional groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions with other molecules, making it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
131177-50-9 |
---|---|
Molecular Formula |
C17H32N6O4 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(2S,3R,4aS,6aR,6aS,6bR,9S,10S,12aR,14bS)-3,10-dihydroxy-9-(hydroxymethyl)-2,4a,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C30H48O5/c1-25-13-14-29(5)18(19(25)15-27(3,24(34)35)23(33)16-25)7-8-21-26(2)11-10-22(32)28(4,17-31)20(26)9-12-30(21,29)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20?,21-,22+,23-,25+,26+,27+,28-,29-,30-/m1/s1 |
InChI Key |
ZXWLSOQCDSAYHO-CXPCWDADSA-N |
SMILES |
CC12CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C1CC(C(C2)O)(C)C(=O)O)C |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H]([C@]5(C)CO)O)C)C)[C@H]1C[C@]([C@@H](C2)O)(C)C(=O)O)C |
Canonical SMILES |
CC12CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C1CC(C(C2)O)(C)C(=O)O)C |
Synonyms |
3 beta,21 alpha,24-trihydroxyolean-12-en-30-oic acid glyyunnansapogenin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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